3-(4-Aminophenyl)-1H-pyridin-2-one
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Overview
Description
3-(4-Aminophenyl)-1H-pyridin-2-one is an organic compound that features a pyridinone ring substituted with an aminophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows it to participate in various chemical reactions, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-1H-pyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenylpyridinone.
Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Automated Purification: Using automated systems for purification to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-1H-pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of hydroxylamine or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxylamine and amine derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-Aminophenyl)-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-1H-pyridin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, such as the NF-κB or MAPK pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)coumarin: Shares the aminophenyl group but has a different core structure.
4-Aminophenylboronic Acid: Contains the aminophenyl group and is used in different applications, such as sensing and separation technologies.
Uniqueness
3-(4-Aminophenyl)-1H-pyridin-2-one is unique due to its pyridinone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-(4-aminophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h1-7H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCAQADHMMVACL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718587 |
Source
|
Record name | 3-(4-Aminophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-68-3 |
Source
|
Record name | 2(1H)-Pyridinone, 3-(4-aminophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Aminophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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